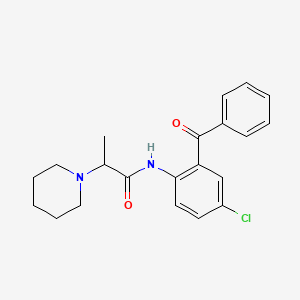
N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, including compounds structurally related to N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific substituents at certain positions significantly enhanced the activity. These compounds were investigated for their potential as antidementia agents due to their marked increase in acetylcholine content in rat brains, indicating their relevance in Alzheimer's disease research and treatment development (Sugimoto et al., 1990).
Immunomodulatory Properties
Research on (benzoylphenyl)piperidines, closely related to the chemical structure of interest, revealed their activity as immunomodulators. The presence of specific groups, such as a chloro group in the benzoyl moiety and an amino group in relation to the piperidine nucleus, was found essential for their activity. These compounds represent a new class of immunomodulators, indicating potential applications in immunotherapy and the treatment of immune-related disorders (Bellamy et al., 1991).
Antimicrobial Activity
Derivatives of piperidine, similar to N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide, have been synthesized and assessed for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The structure-activity relationship studies indicated that substitutions on the benzhydryl ring and sulfonamide ring significantly influence the antibacterial activity, demonstrating their potential in agricultural applications to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).
Enantioselective Bioreduction
Research on the enantioselective bioreduction of 2-benzoylpyridine derivatives, structurally related to the compound of interest, highlighted an innovative approach for the synthesis of enantiopure alcohols with excellent selectivity. This process utilized Cryptococcus sp. whole-cell as a biocatalyst, demonstrating a cost-effective and environmentally friendly method for producing chiral compounds, which are crucial in the development of new pharmaceuticals (Xu et al., 2017).
Selective Serotonin 4 Receptor Agonists
A series of benzamide derivatives, including structures related to N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide, were synthesized and evaluated for their role as selective serotonin 4 (5-HT4) receptor agonists. These compounds showed potential in enhancing gastrointestinal motility, suggesting their application in the development of prokinetic agents for treating gastrointestinal disorders (Sonda et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDABYQDTWHXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
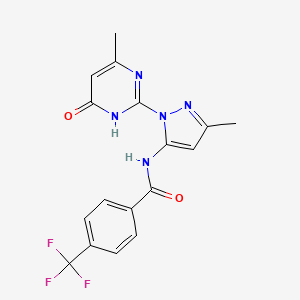
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)
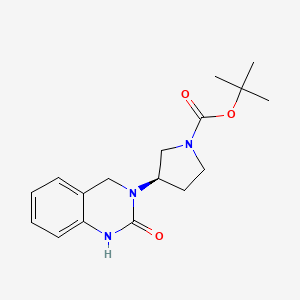

![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
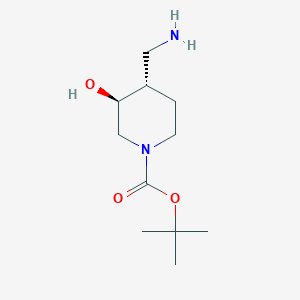
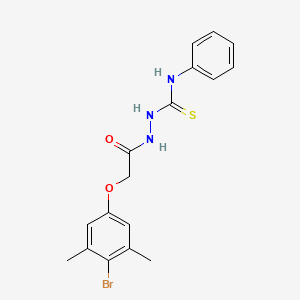
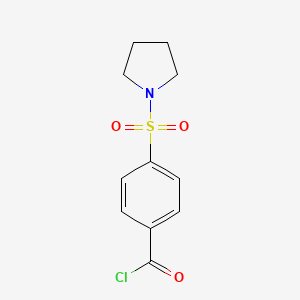


![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)
